Nitrendipin M (Dehydro)

Übersicht

Beschreibung

Nitrendipine M (dehydro) is a derivative of nitrendipine, a dihydropyridine calcium channel blocker. Nitrendipine is primarily used in the treatment of hypertension due to its ability to inhibit the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and reduced blood pressure .

Wissenschaftliche Forschungsanwendungen

Nitrendipine M (dehydro) has several scientific research applications:

Chemistry: It is used as a model compound to study the mechanisms of calcium channel blockers and their interactions with other molecules.

Biology: Research on nitrendipine M (dehydro) helps in understanding the role of calcium channels in cellular processes and their regulation.

Wirkmechanismus

Target of Action

Nitrendipine M (dehydro) is a dihydropyridine calcium channel blocker . Its primary targets are the L-type calcium channels in the smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions, which are essential for muscle contraction .

Mode of Action

Nitrendipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition is achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . This results in a decrease in intracellular calcium, which inhibits the contractile processes of the myocardial smooth muscle cells .

Pharmacokinetics

Once ingested, Nitrendipine is absorbed by the gut and metabolized by the liver before it goes into the systemic circulation and reaches the cells of the smooth muscles and cardiac muscle cells . The systemic clearance after intravenous administration in patients with renal impairment is similar to that observed in healthy volunteers . Despite complete absorption of the drug from the tablet, the bioavailability of the parent compound is 21.2 ± 12.5% . The terminal elimination half-life is 12–24 hours .

Action Environment

The action of Nitrendipine is influenced by various environmental factors. For instance, it binds more effectively with L-type calcium channels in smooth muscle cells because of its lower resting membrane potential . Therefore, no reduction of the Nitrendipine dose in patients with renal impairment is necessary .

Biochemische Analyse

Biochemical Properties

Nitrendipine M (dehydro) plays a significant role in biochemical reactions. It binds and blocks the activity of voltage-gated L-type calcium channels . These channels consist of four subunits (α1, α2/δ, γ and β subunits), localized in the plasma membrane .

Cellular Effects

Nitrendipine M (dehydro) has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting calcium currents passing through a voltage-dependent calcium channel . This action is relatively selective for vascular smooth muscle, making Nitrendipine M (dehydro) a potent antihypertensive drug .

Molecular Mechanism

The mechanism of action of Nitrendipine M (dehydro) involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by binding and blocking the activity of the voltage-gated L-type calcium channels .

Temporal Effects in Laboratory Settings

It is known that the oxidized products formed on metabolism (the pyridines) are inactive, indicating that the activity of Nitrendipine M (dehydro) must belong to the parent drug .

Transport and Distribution

It is known that it has a high affinity for vascular smooth muscle .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of nitrendipine involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonia, followed by cyclization to form the dihydropyridine ring . The preparation of nitrendipine M (dehydro) involves further dehydrogenation of nitrendipine. This can be achieved using various oxidizing agents under controlled conditions to ensure the selective removal of hydrogen atoms .

Industrial Production Methods

Industrial production of nitrendipine typically involves large-scale batch reactions with stringent control over temperature, pressure, and pH to maximize yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in a stable form .

Analyse Chemischer Reaktionen

Types of Reactions

Nitrendipine M (dehydro) undergoes several types of chemical reactions, including:

Oxidation: The dehydrogenation process itself is an oxidation reaction.

Reduction: The compound can be reduced back to nitrendipine under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents used include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Substitution Reagents: Halogens, nitro groups, and alkyl groups can be introduced using reagents like halogenating agents, nitrating agents, and alkyl halides.

Major Products

The major products formed from these reactions include various nitrendipine derivatives with modified pharmacological properties. These derivatives are often studied for their potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nifedipine: Another dihydropyridine calcium channel blocker with similar antihypertensive effects.

Amlodipine: Known for its longer duration of action compared to nitrendipine.

Felodipine: Similar in structure and function but with different pharmacokinetic properties.

Uniqueness

Nitrendipine M (dehydro) is unique due to its specific dehydrogenated structure, which may confer distinct pharmacological properties compared to its parent compound and other similar calcium channel blockers. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

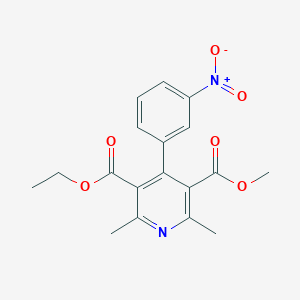

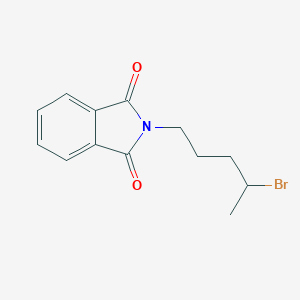

IUPAC Name |

3-O-ethyl 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHVABIPGJLMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237599 | |

| Record name | Bay-m 4786 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89267-41-4 | |

| Record name | Bay-m 4786 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089267414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bay-m 4786 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B45469.png)